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Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

Cat. No.: B2971550

This technical guide provides an in-depth analysis of the spectroscopic data for 4,16-
Dibromo[2.2]paracyclophane, a key intermediate in the synthesis of advanced materials and
a molecule of significant interest to researchers in materials science and drug development.
The unique strained structure of the [2.2]paracyclophane core, combined with the electronic
influence of the bromine substituents, gives rise to distinct spectroscopic signatures.
Understanding these spectral features is paramount for confirming the successful synthesis
and purity of this compound, as well as for predicting its reactivity and photophysical properties.

Introduction to 4,16-Dibromoj[2.2]paracyclophane

4,16-Dibromo[2.2]paracyclophane is a disubstituted derivative of [2.2]paracyclophane, a
fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by
two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar,
boat-like conformation, leading to significant ring strain and transannular electronic interactions.
The bromine atoms at the 4 and 16 positions, located on opposite decks of the cyclophane
system, further modulate its electronic properties and provide synthetic handles for subsequent
functionalization. Accurate characterization through spectroscopic methods is the cornerstone
of its application in creating novel polymers, chiral ligands, and functional materials with tailored
electronic and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4,16-
Dibromo[2.2]paracyclophane. The strained nature of the [2.2]paracyclophane scaffold results
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in a unique chemical shift dispersion in both *H and 3C NMR spectra, which is highly sensitive
to the substitution pattern.

'H NMR Spectroscopy

The proton NMR spectrum of 4,16-Dibromo[2.2]paracyclophane provides a wealth of
information regarding the symmetry and electronic environment of the molecule. The
transannular shielding effect of the opposing benzene ring causes a characteristic upfield shift
of the aromatic protons compared to typical aromatic compounds.

Experimental Protocol:

A typical *H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A sample of
4,16-Dibromo[2.2]paracyclophane (approximately 5-10 mg) is dissolved in deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The
data is processed with a line broadening of 0.3 Hz.

Data Interpretation:

The *H NMR spectrum of 4,16-Dibromo[2.2]paracyclophane is expected to exhibit a complex
pattern of signals for both the aromatic and the aliphatic ethylene bridge protons. The
symmetry of the molecule (Czh) dictates the number of unique proton environments. The
aromatic protons will appear as a set of multiplets in the region of 4 6.0-7.0 ppm. The ethylene
bridge protons, due to their diastereotopic nature and restricted rotation, will also show
complex multiplets, typically in the range of & 2.5-4.0 ppm. The specific chemical shifts and
coupling constants are highly diagnostic of the 4,16-substitution pattern.

3C NMR Spectroscopy

The 13C NMR spectrum complements the *H NMR data and provides direct information about
the carbon framework of the molecule.

Experimental Protocol:

A 13C NMR spectrum is typically recorded at 100 MHz or 125 MHz using the same sample
prepared for tH NMR spectroscopy. A proton-decoupled sequence is employed to simplify the
spectrum, resulting in single lines for each unique carbon atom.
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Data Interpretation:

The 3C NMR spectrum of 4,16-Dibromo[2.2]paracyclophane will show distinct signals for the
aromatic and aliphatic carbons. The carbons directly attached to the bromine atoms (C4 and
C16) will be significantly deshielded and can be found in the region of  130-140 ppm. The
other aromatic carbons will resonate in the typical aromatic region (& 120-140 ppm), with their
precise chemical shifts influenced by the bromine substituents and the transannular strain. The
aliphatic carbons of the ethylene bridges will appear in the upfield region, typically around & 30-
40 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups and overall
structural features of 4,16-Dibromo[2.2]paracyclophane.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet or analyzed as a thin film by depositing a solution of
the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Data Interpretation:

The IR spectrum of 4,16-Dibromo[2.2]paracyclophane will be characterized by several key
absorption bands:

Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm~1.

e Aliphatic C-H stretching: Medium to strong bands in the region of 3000-2850 cm™1.

» Aromatic C=C stretching: Several sharp bands of variable intensity in the region of 1600-
1450 cm~1.

e C-Br stretching: A strong absorption band in the fingerprint region, typically around 600-500
cm~L,

e Out-of-plane C-H bending: Strong bands in the 900-675 cm~! region, which are
characteristic of the substitution pattern on the benzene rings.
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Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental
composition of 4,16-Dibromo[2.2]paracyclophane, as well as insights into its fragmentation
pathways.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as electron
ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion
source, where it is bombarded with high-energy electrons.

Data Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]*)
due to the presence of two bromine atoms (7°Br and 8Br in approximately a 1:1 ratio). This will
result in a set of peaks at m/z 364, 366, and 368 with a relative intensity ratio of approximately
1:2:1. The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of
the ethylene bridges.

Summary of Spectroscopic Data

Spectroscopic Technique Key Features and Expected Values

Aromatic protons (6 6.0-7.0 ppm), Aliphatic
1H NMR (CDCIs)
protons (6 2.5-4.0 ppm)

C-Br (5 130-140 ppm), Aromatic C (6 120-140

13C NMR (CDCI
( ?) ppm), Aliphatic C (& 30-40 ppm)

~3050 cm~t (Ar-H), ~2950 cm~1 (Al-H), ~1500

IR (KBr)
cm~1 (C=C), ~550 cm~1 (C-Br)

[M]* isotopic cluster at m/z 364, 366, 368 (1:2:1

MS (E) ratio)

Logical Relationships in Spectroscopic Analysis
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The interpretation of the spectroscopic data for 4,16-Dibromo[2.2]paracyclophane relies on
the logical correlation of information from different techniques to build a cohesive structural
picture.

Spectroscopic Characterization
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Synthesis & Purification Data Interpretation & Structure Confirmation
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Caption: Workflow for the synthesis, spectroscopic characterization, and structural confirmation
of 4,16-Dibromo[2.2]paracyclophane.

Conclusion

The comprehensive spectroscopic analysis of 4,16-Dibromo[2.2]paracyclophane through
NMR, IR, and MS provides an unambiguous structural confirmation. The characteristic spectral
features arising from its unique strained geometry and dibromo-substitution pattern serve as a
reliable fingerprint for this important synthetic intermediate. This technical guide provides
researchers, scientists, and drug development professionals with the foundational knowledge
required for the accurate identification and quality control of 4,16-
Dibromo[2.2]paracyclophane, thereby facilitating its application in the development of next-
generation materials and therapeutics.
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 To cite this document: BenchChem. [Spectroscopic Data of 4,16-
Dibromo[2.2]paracyclophane: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2971550#spectroscopic-data-nmr-ir-ms-
for-4-16-dibromo-2-2-paracyclophane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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